molecular formula C14H14Cl2N6O3 B11517583 2,5-dichloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide

2,5-dichloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11517583
M. Wt: 385.2 g/mol
InChI Key: RGDSAMXQDYSHNB-UHFFFAOYSA-N
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Description

1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA typically involves the reaction of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with 4-methoxy-6-methyl-1,3,5-triazine-2-amine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions would be optimized for cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-3-(4-methoxyphenyl)urea
  • 1-(2,5-Dichloro-4,6-dimethylpyridine-3-carbonyl)-3-(4-methyl-1,3,5-triazin-2-yl)urea

Uniqueness

1-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)-3-(4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14Cl2N6O3

Molecular Weight

385.2 g/mol

IUPAC Name

2,5-dichloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C14H14Cl2N6O3/c1-5-8(10(16)17-6(2)9(5)15)11(23)20-13(24)21-12-18-7(3)19-14(22-12)25-4/h1-4H3,(H2,18,19,20,21,22,23,24)

InChI Key

RGDSAMXQDYSHNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(=O)NC2=NC(=NC(=N2)C)OC

Origin of Product

United States

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